molecular formula C23H19ClN2OS B2765035 4-(4-chlorophenyl)-N-(3-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1358544-64-5

4-(4-chlorophenyl)-N-(3-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2765035
CAS No.: 1358544-64-5
M. Wt: 406.93
InChI Key: KLOGGWAWYKUXOH-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-(3-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic small molecule featuring a thiophene carboxamide core, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery. The structure integrates multiple aromatic and heteroaromatic systems, including a 4-chlorophenyl group and a 1H-pyrrol-1-yl moiety on the thiophene ring, finished with a 3-ethylphenyl carboxamide chain. This specific arrangement of substituents is designed to confer unique electronic properties and steric characteristics that are favorable for selective interactions with biological targets. The thiophene carboxamide scaffold is a biomimetic structure of high interest in anticancer research. Compounds based on this core have demonstrated potent antiproliferative activities against various human cancer cell lines, such as melanoma (A375), colorectal cancer (HT-29), and breast carcinoma (MCF-7) . The proposed mechanism of action for related compounds involves the disruption of tubulin polymerization by binding to the colchicine site, similar to the natural product Combretastatin A-4, which leads to cell cycle arrest and apoptosis . Furthermore, this structural class has been investigated for its role as a viral entry inhibitor, showing promising activity against viruses like Ebola in pseudotype viral systems by potentially interfering with the viral glycoprotein . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to characterize the compound fully for their specific experimental applications, as its precise mechanism of action and selectivity profile require further investigation.

Properties

IUPAC Name

4-(4-chlorophenyl)-N-(3-ethylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2OS/c1-2-16-6-5-7-19(14-16)25-23(27)22-21(26-12-3-4-13-26)20(15-28-22)17-8-10-18(24)11-9-17/h3-15H,2H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOGGWAWYKUXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-chlorophenyl)-N-(3-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a complex organic compound belonging to the thiophene class. Its structural features suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H19ClN2OSC_{23}H_{19}ClN_{2}OS, with a molecular weight of approximately 406.9 g/mol. The presence of a chlorophenyl group and a pyrrole moiety suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC23H19ClN2OSC_{23}H_{19}ClN_{2}OS
Molecular Weight406.9 g/mol
CAS Number1358544-64-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cellular functions.
  • Receptor Binding : It can bind to various receptors, influencing signal transduction pathways that regulate cellular responses.
  • Gene Expression Modulation : The compound may alter gene expression related to cell growth, differentiation, and apoptosis.

Biological Activity and Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

Anticancer Activity

Studies have demonstrated that compounds in the thiophene class can exhibit significant anticancer properties. For instance, similar compounds have shown effectiveness against various cancer cell lines, potentially due to their ability to induce apoptosis or inhibit cell proliferation.

Anticonvulsant Activity

There is emerging evidence suggesting that derivatives similar to this compound may possess anticonvulsant properties. In animal models, certain thiophene derivatives have been reported to reduce seizure activity effectively.

Antimicrobial Activity

Thiophene derivatives have also been evaluated for antimicrobial activity. Compounds with similar structures have shown effectiveness against a range of bacterial and fungal pathogens.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Anticancer Study : A recent study evaluated the efficacy of thiophene-based compounds against human cancer cell lines. The results indicated that these compounds could inhibit cell growth significantly, with IC50 values comparable to established anticancer drugs .
  • Anticonvulsant Research : Another study focused on the anticonvulsant potential of pyrrole-containing compounds. The findings suggested that these compounds could effectively reduce seizure duration and frequency in rodent models .
  • Antimicrobial Testing : A series of experiments tested various thiophene derivatives against common pathogens. Results indicated that certain compounds exhibited potent antibacterial activity, highlighting their potential as therapeutic agents .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including H460 (lung cancer), A549 (lung adenocarcinoma), HT29 (colon cancer), and SMMC-7721 (hepatocellular carcinoma). The mechanism involves the inhibition of anti-apoptotic proteins, leading to enhanced apoptotic action .

Anti-inflammatory Potential
In addition to its anticancer effects, studies suggest that 4-(4-chlorophenyl)-N-(3-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide may possess anti-inflammatory properties. It is being investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Materials Science Applications

Organic Semiconductors
The unique electronic properties of this compound make it a candidate for use in organic semiconductors. Its ability to facilitate charge transport can be leveraged in the development of organic light-emitting diodes (OLEDs) and organic solar cells. Research is ongoing to optimize its performance in these applications, focusing on enhancing efficiency and stability.

Photovoltaic Devices
Due to its electronic characteristics, this compound is also explored for incorporation into photovoltaic devices. Its structural features may improve light absorption and energy conversion efficiency, which are critical parameters in solar energy technologies.

Biological Studies

Interaction with Biological Macromolecules
The compound is utilized in studies aimed at understanding its interactions with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for elucidating its mechanism of action and potential side effects when used as a therapeutic agent. Ongoing research focuses on binding affinities and specificity towards various biological targets.

Case Studies

  • Anticancer Mechanism Exploration : A study conducted on the effects of this compound on lung cancer cell lines demonstrated that it significantly reduced cell viability through apoptosis induction. The study highlighted the role of specific signaling pathways modulated by the compound .
  • Material Performance Evaluation : In a comparative study of organic semiconductors, this compound was tested alongside other thiophene derivatives. Results indicated superior charge mobility and stability under operational conditions, suggesting its viability for commercial applications in electronics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(4-chlorophenyl)-N-(3-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide and analogous compounds:

Compound Name/ID Substituents Molecular Formula Molecular Weight (g/mol) Key Activities References
This compound (F423-0461) 4-ClPh (C₆H₄Cl), 3-EtPh (C₆H₄C₂H₅), 1H-pyrrole C₂₃H₁₉ClN₂OS 406.93 Not explicitly reported; inferred anticancer/antibacterial potential
N-(2,4-Dimethoxyphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (F423-0355) 4-FPh (C₆H₄F), 2,4-diOMePh (C₆H₃(OCH₃)₂), 1H-pyrrole C₂₃H₁₉FN₂O₃S 422.48 Higher lipophilicity; potential CNS activity due to methoxy groups
4-(4-Methylphenyl)-N-propyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide 4-MePh (C₆H₄CH₃), N-propyl (C₃H₇), 1H-pyrrole C₁₉H₂₀N₂OS 348.45 Commercial availability; used in medicinal chemistry optimization studies
5-(4-Chlorophenyl)-3-[N-(2,6-dimethoxypyrimidin-4-yl)-4-(carbamothioyl)amino]thiophene-2-carboxylate (4b) 4-ClPh, 2,6-dimethoxypyrimidine, carbamothioyl C₂₄H₂₁ClN₄O₆S₂ 585.07 Anticancer activity comparable to doxorubicin; Gram-positive antibacterial
3-(2-Amino-3-cyano-4-phenyl-1H-pyrrol-1-yl)-5-(4-chlorophenyl)thiophene-2-carboxylic acid (15) 4-ClPh, 2-amino-3-cyano-4-phenylpyrrole C₂₂H₁₅ClN₄O₂S 458.91 High growth inhibition (IC₅₀ ~1.2 μM); dual anticancer/antibacterial activity

Key Structural and Functional Insights :

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): The 4-chlorophenyl group in F423-0461 enhances electrophilicity and target binding compared to the 4-fluorophenyl group in F423-0355, which offers weaker electron withdrawal but better metabolic stability .

Heterocyclic Modifications :

  • Compounds with pyrrolo[3,2-e]triazolo[4,3-c]pyrimidine moieties (e.g., 19b in ) show superior anticancer activity (IC₅₀ <1 μM) due to extended π-conjugation and intercalation with DNA . In contrast, F423-0461’s simpler pyrrole ring may limit such interactions but reduce synthetic complexity.

Antibacterial Specificity :

  • Sulfonamide-linked thiophenes (e.g., 4b in ) inhibit bacterial dihydropteroate synthase (DHPS), whereas F423-0461 lacks the sulfonamide group, suggesting alternative mechanisms such as membrane disruption .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization requires systematic control of reaction parameters:

  • Temperature: Elevated temperatures (80–120°C) often enhance reaction rates but may promote side reactions. For example, thiophene ring functionalization is sensitive to overheating, which can degrade electron-withdrawing groups like the chlorophenyl moiety .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates in carboxamide formation, while non-polar solvents (e.g., toluene) are preferred for cyclization steps to avoid hydrolysis .
  • Catalysts: Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in pyrrole-thiophene fusion reactions, with ligand selection (e.g., PPh₃) critical for regioselectivity .
  • Purity Monitoring: Use TLC (Rf ~0.5 in ethyl acetate/hexane, 1:3) and HPLC (C18 column, acetonitrile/water gradient) to track byproducts like unreacted 3-ethylaniline .

Basic: How can spectroscopic techniques elucidate the molecular structure of this compound?

Methodological Answer:
A multi-spectral approach is essential:

  • NMR:
    • ¹H NMR: Identify aromatic protons (δ 7.2–8.1 ppm for chlorophenyl and ethylphenyl groups) and pyrrole NH (δ ~10.5 ppm, broad singlet) .
    • ¹³C NMR: Confirm carboxamide carbonyl (δ ~165 ppm) and thiophene C-S (δ ~125 ppm) .
  • IR: Carboxamide C=O stretch at ~1680 cm⁻¹ and N-H bend at ~3300 cm⁻¹ .
  • Mass Spectrometry: ESI-MS [M+H]+ peak at m/z ~450 (exact mass depends on isotopic Cl pattern) .

Basic: What preliminary biological assays are recommended to screen this compound’s activity?

Methodological Answer:
Begin with high-throughput assays:

  • Cytotoxicity: MTT assay (IC₅₀ determination in HeLa or HepG2 cells) with positive controls (e.g., doxorubicin) .
  • Enzyme Inhibition: Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
  • Solubility: Measure logP via shake-flask method (predicted logP ~3.5) to assess bioavailability .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of substituents for enhanced bioactivity?

Methodological Answer:
Focus on substituent electronic and steric effects:

  • Chlorophenyl Group: Replace with fluorophenyl (electron-withdrawing) to enhance binding to hydrophobic enzyme pockets (e.g., COX-2) .
  • 3-Ethylphenyl Amide: Substitute with bulkier groups (e.g., isopropyl) to reduce metabolic degradation, monitored via cytochrome P450 assays .
  • Pyrrole Ring: Introduce methyl groups at the 1H-pyrrol-1-yl position to stabilize π-π stacking with DNA bases in anticancer studies .

Advanced: How do electronic properties of the thiophene core influence material science applications?

Methodological Answer:
The thiophene-carboxamide scaffold exhibits tunable optoelectronic properties:

  • Bandgap Engineering: UV-Vis spectroscopy (λmax ~320 nm) and cyclic voltammetry (HOMO/LUMO ~-5.3/-2.8 eV) reveal suitability for organic semiconductors .
  • Charge Transport: DFT calculations (B3LYP/6-31G*) predict hole mobility >10⁻³ cm²/V·s, validated in thin-film transistor (TFT) prototypes .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Address variability through:

  • Assay Standardization: Use identical cell lines (e.g., ATCC-certified) and normalize to internal controls (e.g., β-actin in Western blotting) .
  • Purity Thresholds: Require ≥95% purity (HPLC) to exclude confounding byproducts like dechlorinated analogs .
  • Dose-Response Curves: Compare EC₅₀ values across studies; discrepancies may arise from differential metabolism in serum-containing vs. serum-free media .

Advanced: What computational strategies validate target binding hypotheses for this compound?

Methodological Answer:
Combine docking and dynamics:

  • Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., PARP-1; predicted ΔG ~-9.2 kcal/mol). Validate with crystallographic data (PDB: 3G7) .
  • MD Simulations: Run 100-ns trajectories (AMBER force field) to assess stability of hydrogen bonds between the carboxamide and catalytic lysine residues .

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